molecular formula C9H10N2O B11917722 4,5-Diamino-indan-1-one

4,5-Diamino-indan-1-one

Cat. No.: B11917722
M. Wt: 162.19 g/mol
InChI Key: RHTOCKZWDSKUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diamino-indan-1-one is a chemical compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and synthetic chemistry. The presence of amino groups at the 4 and 5 positions of the indanone ring structure imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diamino-indan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzene derivatives.

    Cyclization: The key step involves the cyclization of these starting materials to form the indanone core. This can be achieved through various methods, including Friedel-Crafts acylation and intramolecular cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diamino-indan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding indanol derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Indanol derivatives.

    Substitution Products: Various substituted indanone derivatives.

Scientific Research Applications

4,5-Diamino-indan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Diamino-indan-1-one involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-Indanone: A parent compound with a similar core structure but lacking amino groups.

    4-Amino-indan-1-one: A derivative with a single amino group at the 4 position.

    5-Amino-indan-1-one: A derivative with a single amino group at the 5 position.

Uniqueness: 4,5-Diamino-indan-1-one is unique due to the presence of two amino groups at specific positions, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4,5-diamino-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H10N2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4,10-11H2

InChI Key

RHTOCKZWDSKUNK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.